Cas no 2031260-79-2 (5-(methoxymethyl)furan-2-sulfonyl chloride)
5-(methoxymethyl)furan-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Furansulfonyl chloride, 5-(methoxymethyl)-
- 5-(methoxymethyl)furan-2-sulfonyl chloride
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- MDL: MFCD30344735
- Inchi: 1S/C6H7ClO4S/c1-10-4-5-2-3-6(11-5)12(7,8)9/h2-3H,4H2,1H3
- InChI Key: UIUOLXWNKRRTAL-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1S(Cl)(=O)=O
5-(methoxymethyl)furan-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| AstaTech | AT17351-0.1/G |
5-(METHOXYMETHYL)FURAN-2-SULFONYL CHLORIDE |
2031260-79-2 | 95% | 0.1g |
$205 | 2023-09-19 | |
| AstaTech | AT17351-0.25/G |
5-(METHOXYMETHYL)FURAN-2-SULFONYL CHLORIDE |
2031260-79-2 | 95% | 0.25g |
$288 | 2023-09-19 | |
| AstaTech | AT17351-1/G |
5-(METHOXYMETHYL)FURAN-2-SULFONYL CHLORIDE |
2031260-79-2 | 95% | 1g |
$677 | 2023-09-19 | |
| Ambeed | A1089532-1g |
5-(Methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 1g |
$870.0 | 2024-04-22 | |
| Enamine | EN300-301449-0.05g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 0.05g |
$174.0 | 2023-09-06 | |
| Enamine | EN300-301449-0.1g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 0.1g |
$257.0 | 2023-09-06 | |
| Enamine | EN300-301449-0.25g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 0.25g |
$367.0 | 2023-09-06 | |
| Enamine | EN300-301449-0.5g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 0.5g |
$579.0 | 2023-09-06 | |
| Enamine | EN300-301449-1.0g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-301449-2.5g |
5-(methoxymethyl)furan-2-sulfonyl chloride |
2031260-79-2 | 95% | 2.5g |
$1454.0 | 2023-09-06 |
5-(methoxymethyl)furan-2-sulfonyl chloride Suppliers
5-(methoxymethyl)furan-2-sulfonyl chloride Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 5-(methoxymethyl)furan-2-sulfonyl chloride
5-(Methoxymethyl)furan-2-sulfonyl chloride: A Comprehensive Overview
The compound 5-(methoxymethyl)furan-2-sulfonyl chloride (CAS No. 2031260-79-2) is a highly reactive sulfur-containing compound that has garnered significant attention in the field of organic chemistry. This compound is a derivative of furan sulfonyl chloride, a class of compounds known for their versatility in various chemical reactions. The structure of 5-(methoxymethyl)furan-2-sulfonyl chloride features a furan ring substituted with a methoxymethyl group at the 5-position and a sulfonyl chloride group at the 2-position, making it a valuable intermediate in the synthesis of complex molecules.
Recent studies have highlighted the importance of furan sulfonyl chloride derivatives in the development of novel pharmaceuticals and agrochemicals. The unique electronic properties of the sulfonyl chloride group enable it to act as an electrophilic reagent in various nucleophilic substitution reactions. For instance, researchers have successfully utilized 5-(methoxymethyl)furan-2-sulfonyl chloride in the synthesis of bioactive compounds, such as kinase inhibitors and anti-inflammatory agents. These applications underscore the potential of this compound in drug discovery and development.
One of the most notable advancements involving 5-(methoxymethyl)furan-2-sulfonyl chloride is its role in the construction of heterocyclic frameworks. By employing this compound as a building block, chemists have been able to synthesize complex molecules with intricate ring systems. For example, a recent study demonstrated the use of this compound in the formation of fused bicyclic structures, which are often found in natural products and biologically active compounds. This highlights its utility in natural product synthesis and total synthesis efforts.
In addition to its role in organic synthesis, 5-(methoxymethyl)furan-2-sulfonyl chloride has also been explored for its potential in materials science. The compound's ability to undergo various coupling reactions has led to its application in the synthesis of advanced materials, such as polymers and nanoparticles. Researchers have reported the use of this compound in the development of stimuli-responsive materials, which exhibit changes in their properties under specific environmental conditions. These findings suggest that furan sulfonyl chloride derivatives could play a pivotal role in the creation of next-generation materials.
The synthesis of 5-(methoxymethyl)furan-2-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the oxidation of furan derivatives followed by sulfonation and subsequent chlorination. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and improved selectivity in these reactions, making the synthesis more efficient and scalable.
Furthermore, computational studies have provided deeper insights into the reactivity and electronic properties of 5-(methoxymethyl)furan-2-sulfonyl chloride. Quantum mechanical calculations have revealed that the methoxymethyl substituent significantly influences the electron distribution within the molecule, enhancing its reactivity towards nucleophiles. This understanding has facilitated the design of more efficient reaction pathways and has opened new avenues for its application in organic synthesis.
In conclusion, 5-(methoxymethyl)furan-2-sulfonyl chloride (CAS No. 2031260-79-2) is a versatile compound with a wide range of applications in organic chemistry, drug discovery, and materials science. Its unique structure and reactivity make it an invaluable tool for chemists seeking to construct complex molecules and develop innovative materials. As research continues to uncover new applications for this compound, it is likely to remain a focal point in both academic and industrial settings.
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